1,1'-Biphenyl, 3,3',4-trinitro-
1,1'-Biphenyl, 3,3',4-trinitro-
Brand Name:
Vulcanchem
CAS No.:
106323-83-5
VCID:
VC20816222
InChI:
InChI=1S/C12H7N3O6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H
SMILES:
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C12H7N3O6
Molecular Weight:
289.2 g/mol
1,1'-Biphenyl, 3,3',4-trinitro-
CAS No.: 106323-83-5
Cat. No.: VC20816222
Molecular Formula: C12H7N3O6
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106323-83-5 |
|---|---|
| Molecular Formula | C12H7N3O6 |
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 1,2-dinitro-4-(3-nitrophenyl)benzene |
| Standard InChI | InChI=1S/C12H7N3O6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H |
| Standard InChI Key | XEAAGZOUMUJBTD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator